molecular formula C16H24BNO3 B12334294 N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide

Cat. No.: B12334294
M. Wt: 289.2 g/mol
InChI Key: VBCULOIMXLMGQS-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide typically involves the reaction of 4-methyl-3-bromophenylpropanamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acid derivative.

    Reduction: Amine derivative.

    Substitution: Biaryl compounds.

Scientific Research Applications

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in Suzuki-Miyaura coupling reactions, where the compound acts as a key intermediate in the formation of biaryl products .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H24BNO3

Molecular Weight

289.2 g/mol

IUPAC Name

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

InChI

InChI=1S/C16H24BNO3/c1-7-14(19)18-12-9-8-11(2)13(10-12)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3,(H,18,19)

InChI Key

VBCULOIMXLMGQS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)CC)C

Origin of Product

United States

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